Ethyl 5-(4-isopropylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-isopropylphenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Peroxides Formation
One of the earliest studies investigated the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, leading to the formation of organic peroxides. This research highlighted the novel ring closure reactions and the synthesis of derivatives through this method, showcasing the compound's utility in creating functionalized organic peroxides (Cubbon & Hewlett, 1968).
Conversion of Guaiacol to Alkylphenols
A study on the selective conversion of guaiacol to various alkylphenols, including the compound's derivatives, in supercritical ethanol over MoO3, demonstrated the compound's potential in producing high-value chemical derivatives. This process achieved high conversion rates and provided insights into the mechanism of alkylphenol formation, contributing to the field of catalytic conversion and green chemistry (Cui et al., 2017).
Synthesis of Chiral α-Hydroxy-γ-Butyrolactone
The hydrogenation of related diketoesters in the presence of chiral catalysts offered a direct route to chiral α-hydroxy-γ-butyrolactone, a compound of interest in medicinal chemistry and asymmetric synthesis. This study provided a method with high enantioselectivity and yield, highlighting the compound's utility in the synthesis of bioactive molecules (Blandin, Carpentier, & Mortreux, 1998).
Highly Selective Synthesis of Z-Unsaturated Esters
Research on new Horner-Emmons reagents, including ethyl (diarylphosphono)acetates, utilized for the synthesis of Z-unsaturated esters, underscores the compound's significance in organic synthesis. This work demonstrated the effectiveness of these reagents in achieving high selectivity for Z-unsaturated esters, contributing to the development of synthetic methodologies (Ando, 1997).
Flavorings for Animal Species
A comprehensive assessment of chemical group 9 compounds, including aliphatic alcohols, aldehydes, acids, acetals, esters, and lactones, for use as flavorings in animal feed, highlighted the safety and efficacy of these compounds. This study provided critical safety evaluations and identified no concerns for consumer health, emphasizing the compound's applicability in the food industry (Westendorf, 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-oxo-5-(4-propan-2-ylphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-4-19-16(18)7-5-6-15(17)14-10-8-13(9-11-14)12(2)3/h8-12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCMSPYHIQGPGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645760 |
Source
|
Record name | Ethyl 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-35-3 |
Source
|
Record name | Ethyl 4-(1-methylethyl)-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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